molecular formula C5H9ClF3NO B6219478 4-(trifluoromethyl)oxolan-3-amine hydrochloride CAS No. 2751610-83-8

4-(trifluoromethyl)oxolan-3-amine hydrochloride

Cat. No. B6219478
CAS RN: 2751610-83-8
M. Wt: 191.6
InChI Key:
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Description

4-(Trifluoromethyl)oxolan-3-amine hydrochloride, also known as TFMA-HCl, is a synthetic compound that is widely used in scientific research. It has a wide range of applications, from biochemistry and physiology to drug development and drug testing. TFMA-HCl is a highly versatile compound that can be used in a variety of laboratory experiments and is often used as a model compound for studying the effects of drugs on biological systems.

Scientific Research Applications

4-(trifluoromethyl)oxolan-3-amine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It is used as a model compound for studying the effects of drugs on biological systems, and it can also be used to study the mechanism of action of various drugs. Additionally, 4-(trifluoromethyl)oxolan-3-amine hydrochloride can be used to study the biochemical and physiological effects of drugs on various tissues and organs.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)oxolan-3-amine hydrochloride is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 4-(trifluoromethyl)oxolan-3-amine hydrochloride may affect the levels of these neurotransmitters in the body, which could have an effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(trifluoromethyl)oxolan-3-amine hydrochloride are not yet fully understood. However, it is believed to have an effect on neurotransmitter levels in the body. In particular, 4-(trifluoromethyl)oxolan-3-amine hydrochloride may affect the levels of serotonin, dopamine, and norepinephrine, which could have an effect on mood and behavior. Additionally, 4-(trifluoromethyl)oxolan-3-amine hydrochloride may affect the levels of other neurotransmitters such as acetylcholine and GABA.

Advantages and Limitations for Lab Experiments

4-(trifluoromethyl)oxolan-3-amine hydrochloride is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is cost-effective. Additionally, 4-(trifluoromethyl)oxolan-3-amine hydrochloride is stable and can be stored for long periods of time. However, it is important to note that 4-(trifluoromethyl)oxolan-3-amine hydrochloride is a powerful inhibitor of MAO, and it should be used with caution in laboratory experiments.

Future Directions

Despite its wide range of applications, much remains to be discovered about 4-(trifluoromethyl)oxolan-3-amine hydrochloride. Future research should focus on further elucidating the mechanism of action of 4-(trifluoromethyl)oxolan-3-amine hydrochloride and its effects on neurotransmitter levels. Additionally, further research should be conducted to explore the potential therapeutic applications of 4-(trifluoromethyl)oxolan-3-amine hydrochloride, such as its use as a treatment for depression or anxiety. Finally, research should be conducted to better understand the biochemical and physiological effects of 4-(trifluoromethyl)oxolan-3-amine hydrochloride, and to identify potential drug interactions.

Synthesis Methods

4-(trifluoromethyl)oxolan-3-amine hydrochloride is synthesized through a two-step process. First, 4-(trifluoromethyl)oxolan-3-amine is synthesized by reacting p-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of pyridine. The second step involves the conversion of the amine to the hydrochloride salt by reacting it with hydrochloric acid. This two-step process is simple and cost-effective, making it suitable for a wide range of laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)oxolan-3-amine hydrochloride involves the reaction of 3-chloro-1,2-epoxypropane with trifluoroacetamide followed by reduction of the resulting intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-chloro-1,2-epoxypropane", "trifluoroacetamide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1,2-epoxypropane is reacted with trifluoroacetamide in the presence of a base such as sodium hydroxide to yield 4-(trifluoromethyl)oxolan-3-amine.", "Step 2: The resulting intermediate is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then quaternized with hydrochloric acid to yield the final product, 4-(trifluoromethyl)oxolan-3-amine hydrochloride." ] }

CAS RN

2751610-83-8

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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